4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
Properties
IUPAC Name |
4-[[4-(4-bromophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKWHMLKXIWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane typically involves multiple stepsThe thiazepane ring is then formed through a cyclization reaction, and finally, the morpholine ring is attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
The biological activity of this compound has been investigated extensively. The following sections summarize its key applications.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Study:
A study evaluated the antimicrobial efficacy of several thiazepane derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazepane Derivative A | Staphylococcus aureus | 16 |
| Thiazepane Derivative B | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of this compound has also been a focal point in research. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
Case Study:
In vitro studies revealed that the compound significantly reduced cell viability in MCF7 cells with an IC50 value of approximately 150 nM. The proposed mechanism involves the modulation of apoptosis-related pathways and inhibition of specific kinases involved in cancer cell survival.
| Cell Line | IC50 (nM) |
|---|---|
| MCF7 | 150 |
| A549 | 200 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazepane ring and sulfonyl group can enhance biological activity. For instance, substituents such as trifluoromethyl or additional aromatic rings have been shown to improve both antimicrobial and anticancer efficacy.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The thiazepane and morpholine rings provide structural rigidity and can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-((4-Bromophenyl)sulfonyl)morpholine: Lacks the thiazepane ring, making it less structurally complex.
4-(4-Bromophenyl)morpholine: Does not contain the sulfonyl group, reducing its potential for hydrogen bonding.
4-Bromophenylacetic acid: Contains a carboxylic acid group instead of the sulfonyl and morpholine groups, leading to different reactivity and applications.
Uniqueness
4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
The compound 4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a thiazepane derivative featuring a morpholine moiety and a bromobenzenesulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16BrN2O2S2
- Molar Mass : 360.31 g/mol
- CAS Number : 1428357-91-8
Antimicrobial Activity
Recent studies have indicated that thiazepane derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study reported that thiazepane derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Thiazepanes have also been investigated for their anticancer properties. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression. In vitro studies demonstrated that certain thiazepane derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, thiazepanes have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity, with IC50 values indicating effective inhibition at low concentrations .
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM. |
| Study 3 | Investigate AChE inhibition | Compound exhibited AChE inhibitory activity with IC50 = 5 µM, suggesting potential for Alzheimer's treatment. |
The mechanism by which this compound exerts its biological effects may involve:
- Binding to Target Enzymes : The compound may interact with active sites of enzymes such as AChE, leading to inhibition.
- Inducing Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
Q & A
Q. What are the recommended synthetic routes for 4-(4-bromobenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step organic reactions:
Sulfonation : Introduce the 4-bromobenzenesulfonyl group via electrophilic aromatic substitution. Reaction conditions often include using chlorosulfonic acid in dichloromethane at 0–5°C for 24 hours .
Morpholine Incorporation : A Mannich reaction or nucleophilic substitution attaches the morpholinylmethyl group. For example, reacting with morpholine and formaldehyde in ethanol under reflux (78°C, 12 hours) .
Thiazepane Ring Formation : Cyclization via thioether formation, using reagents like 1,2-dibromoethane in acetonitrile at 60°C for 6–8 hours .
Q. Optimization Strategies :
Q. Table 1: Key Reaction Conditions
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Analytical Workflow :
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., sulfonyl group at δ 7.8–8.2 ppm for aromatic protons; morpholine CH₂ at δ 2.4–3.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazepane ring .
High-Performance Liquid Chromatography (HPLC) :
- Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Mass Spectrometry (MS) :
- ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ at m/z 459.3) .
X-ray Crystallography :
- Resolve crystal structure (if crystalline) using databases like CCDC (e.g., deposition number CCDC-1441403 for analogous compounds) .
Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition or anticancer studies?
Methodological Answer: Hypothesized Mechanisms :
- Enzyme Inhibition : The sulfonyl group may act as a hydrogen-bond acceptor, targeting proteases or kinases (e.g., binding to ATP pockets in tyrosine kinases) .
- Anticancer Activity : Morpholine and thiazepane moieties enhance membrane permeability, enabling interaction with DNA topoisomerase II or tubulin .
Q. Experimental Validation :
Enzyme Assays :
- Use fluorescence-based assays (e.g., trypsin inhibition with fluorogenic substrate Z-Gly-Pro-AMC) at varying compound concentrations (1–100 µM) .
Cell-Based Studies :
Q. Data Interpretation :
Q. How can computational modeling predict the compound’s binding modes or pharmacokinetic properties?
Methodological Answer: Computational Strategies :
Molecular Docking :
- Use AutoDock Vina to dock the compound into target proteins (e.g., COX-2). Optimize force fields for sulfonyl and morpholine interactions .
QSAR Modeling :
- Train models on datasets of thiazepane derivatives to predict logP, solubility, and bioavailability .
MD Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .
Q. Validation :
- Compare predicted logP values (e.g., 2.8) with experimental HPLC-derived logD .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer: Root Cause Analysis :
Assay Conditions :
Compound Stability :
- Test degradation in cell media via LC-MS over 24 hours .
Statistical Rigor :
- Use ANOVA with post-hoc tests (p < 0.05) across triplicate experiments .
Q. Mitigation Strategies :
Q. What strategies optimize the compound’s selectivity to minimize off-target effects in vivo?
Methodological Answer: Approaches :
Proteome Profiling :
Isotopic Labeling :
- Synthesize a tritiated version for tissue distribution studies in rodent models .
Prodrug Design :
Q. Validation :
- Compare biodistribution (e.g., liver vs. tumor uptake) via PET imaging with ¹⁸F-labeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
